Dicapriato de propilenglicol

Descripción general

Descripción

Propylene Glycol Dicaprylate is a member of the Propylene Glycol ester family, which includes various esters and diesters of Propylene Glycol and fatty acids. These compounds are primarily used in cosmetic formulations as skin conditioning agents, viscosity increasing agents, and surfactants. They are known for their ability to enhance the skin penetration of other chemicals, which suggests that they should be used with care in cosmetic products to avoid increased absorption of potentially harmful substances .

Synthesis Analysis

The synthesis of Propylene Glycol Dicaprylate is not directly described in the provided papers. However, related compounds such as poly(propylene glycol) are synthesized through reactions with other monomers. For instance, toluene diisocyanate reacts with poly(propylene glycol) to form urethane acrylate oligomers, and this reaction is characterized by kinetic studies and molecular characterization . Another related synthesis involves the transesterification reaction between poly(propylene fumarate) and poly(ethylene glycol) to form a block copolymer . These methods may provide insights into the synthesis of Propylene Glycol Dicaprylate, as they involve similar reactants and processes.

Molecular Structure Analysis

The molecular structure of Propylene Glycol Dicaprylate consists of Propylene Glycol linked to caprylic acid esters. While the exact molecular structure analysis is not provided, the structure can be inferred from the general behavior of Propylene Glycol esters. For example, the polymerization of propylene oxide leads to polypropylene ether glycol with various endgroups, indicating the versatility of Propylene Glycol in forming different molecular structures .

Chemical Reactions Analysis

Propylene Glycol Dicaprylate may undergo various chemical reactions due to its ester functional groups. Although specific reactions involving Propylene Glycol Dicaprylate are not detailed in the papers, the reactivity of similar compounds can be considered. For instance, the base-catalyzed polymerization of propylene oxide and its subsequent reactions to form different endgroups demonstrate the reactivity of Propylene Glycol-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Propylene Glycol Dicaprylate include its role as a skin conditioner and surfactant, indicating its hydrophilic-lipophilic balance. It is also known to enhance the penetration of other chemicals through the skin, which is a significant physical property in cosmetic applications . The safety assessment of Propylene Glycol Dicaprylate and related compounds has shown minimal to no irritation in skin studies and non-toxicity in acute oral toxicity studies . Additionally, the polymerization of propylene oxide to form polypropylene ether glycol, which contains ester functions, suggests that Propylene Glycol Dicaprylate may have similar solubility and reactivity properties .

Aplicaciones Científicas De Investigación

Productos cosméticos y de cuidado personal

El dicapriato/dicaprato de propilenglicol se utiliza ampliamente en la formulación de humectantes, productos de limpieza, productos de fragancia y productos de maquillaje como bases y barras de labios . Actúa como agente acondicionador de la piel y emoliente, formando una barrera en la superficie de la piel, ayudando a retener la humedad y mantener la piel hidratada .

Agente emulsionante

Este compuesto actúa como agente emulsionante en cosméticos y productos de cuidado personal . Un agente emulsionante ayuda a que dos sustancias que normalmente no se mezclan se disuelvan o se dispersen entre sí .

Agente de aumento de la viscosidad

El dicapriato/dicaprato de propilenglicol se utiliza como agente de aumento de la viscosidad en soluciones no acuosas . Esto significa que puede alterar el grosor de los productos líquidos, mejorando su estabilidad y textura .

Aditivo alimentario

La Administración de Alimentos y Medicamentos (FDA) incluye los monoésteres y diésteres de propilenglicol de grasas y ácidos grasos en su lista de aditivos multipropósito para la adición directa a los alimentos . También está permitido su uso como aditivo alimentario indirecto, sirviendo como componente de recubrimientos en contacto con los alimentos .

Aplicaciones farmacéuticas

El dicapriato/dicaprato de propilenglicol se utiliza como patrón de referencia en la industria farmacéutica . Está destinado a su uso en pruebas y ensayos de calidad especificados según lo especificado en la compendi

Mecanismo De Acción

Target of Action

Propylene glycol dicaprylate primarily targets the skin, acting as a skin conditioning agent and emollient . It fills up the gaps between skin cells in the top layer of the skin , providing a smooth and soft appearance.

Mode of Action

The compound interacts with its targets by forming a protective barrier on the skin surface . This barrier prevents bacteria and irritants from passing into deeper layers of the skin, which could otherwise lead to conditions like acne, eczema, dryness, and itchiness . It also has excellent emulsifying, dispersing, solubilizing, and lubricating abilities .

Biochemical Pathways

By forming a protective barrier, it helps maintain the skin’s natural moisture balance and protects against environmental stressors .

Pharmacokinetics

It is generally considered safe for use in cosmetics and pharmaceuticals .

Result of Action

The primary result of propylene glycol dicaprylate’s action is improved skin health and appearance. It helps to soften and smooth the skin, making it feel more supple and hydrated . It also provides a protective barrier, helping to shield the skin from environmental stressors .

Action Environment

The action of propylene glycol dicaprylate can be influenced by various environmental factors. For instance, its effectiveness as an emollient may be affected by the humidity level in the environment. The compound is chemically stable under standard ambient conditions , suggesting that its action, efficacy, and stability are likely to be consistent across a range of environmental conditions.

Safety and Hazards

Propylene Glycol Dicaprylate/Dicaprate is generally considered safe. The safety of Propylene Glycol (PG) esters and diesters has been assessed by the Cosmetics Ingredient Review (CIR) Expert Panel. It has concluded that Propylene Glycol Dicaprylate/Dicaprate is safe in cosmetics in the present practices of use and concentration .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Propylene Glycol Dicaprylate interacts with various biomolecules in the body. It is known to have excellent emulsifying properties and is often used in cosmetics for its ability to disperse and emulsify pigments and sunscreen active ingredients

Cellular Effects

The effects of Propylene Glycol Dicaprylate on cells are primarily related to its role as an emollient and skin conditioning agent. It forms a barrier on the skin’s surface, which helps retain moisture and keep the skin hydrated . This can influence cell function by maintaining the hydration levels of skin cells, thereby promoting healthy skin cell function and turnover .

Molecular Mechanism

Its primary known function is to act as an emollient, forming a barrier on the skin’s surface that helps retain moisture This suggests that it may interact with skin cells at the molecular level to influence hydration and moisture retention

Propiedades

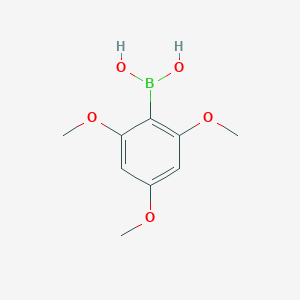

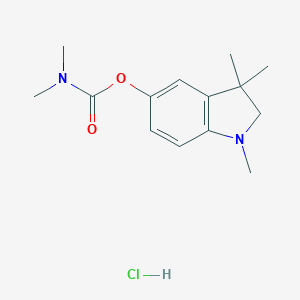

IUPAC Name |

2-octanoyloxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYMWJFNQQOJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864050 | |

| Record name | 1,2-Propanediol dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Rich fatty fruity aroma | |

| Record name | Propyleneglycol dioctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Propyleneglycol dioctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.929 (20°) | |

| Record name | Propyleneglycol dioctanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

7384-98-7 | |

| Record name | Propylene glycol dicaprylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dicaprylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene di(octanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581437HWX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

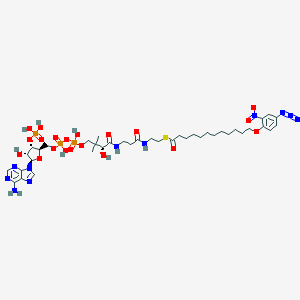

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)